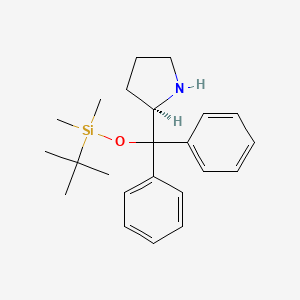

(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Description

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a chiral organocatalyst widely used in asymmetric synthesis. Its structure combines a diphenylprolinol backbone with a bulky tert-butyldimethylsilyl (TBS) ether group, which enhances steric shielding and electronic modulation during catalytic cycles. This compound is particularly effective in enantioselective reactions such as Michael additions, cycloadditions, and iminium/enamine activations . The TBS group improves hydrolytic stability and solubility in nonpolar solvents, making it a versatile catalyst for diverse reaction conditions .

Properties

IUPAC Name |

tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFSFDYMOMREQP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746430 | |

| Record name | (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236033-34-3 | |

| Record name | (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1236033-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Reduction of Diphenylproline

(R)-Diphenylprolinol is synthesized via stereoselective reduction of (R)-diphenylproline. Proline derivatives are reduced using borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 0–25°C, yielding prolinol with >99% enantiomeric excess (ee).

Reaction Conditions:

Resolution of Racemic Prolinol

Alternatively, racemic diphenylprolinol is resolved using chiral auxiliaries. A mixture of (R)- and (S)-enantiomers is treated with (1S)-(−)-camphorsulfonic acid in ethanol, inducing crystallization of the (R)-enantiomer. The process achieves 98% ee after recrystallization.

Key Parameters:

-

Resolution Agent: (1S)-(−)-Camphorsulfonic acid (1.1 equiv)

-

Solvent: Ethanol

-

Crystallization Cycles: 2–3

Silylation of (R)-Diphenylprolinol

The alcohol moiety of (R)-diphenylprolinol is protected using tert-butyldimethylsilyl chloride (TBSCl). This step is critical for enhancing the catalyst’s stability and modulating its stereoselectivity.

Standard Silylation Protocol

A widely adopted method involves reacting (R)-diphenylprolinol with TBSCl in the presence of imidazole or 4-dimethylaminopyridine (DMAP).

Typical Procedure:

Optimized Large-Scale Synthesis

A patent-pending method (CN101691379A) describes a scalable approach using tetrahydrofuran (THF) and magnesium-activated tert-butyl chloride. Although originally designed for tert-butyl diphenyl chlorosilane, the protocol is adaptable to TBSCl by substituting diphenyl dichlorosilane with tert-butyldimethylsilyl chloride.

Adapted Steps:

-

Activation: Magnesium (0.7–1.0 mol) and tert-butyl chloride (0.9–1.3 mol) in THF.

-

Silylation: Dropwise addition of TBSCl (0.7–1.0 mol) at 50–75°C.

-

Catalyst: Sodium sulfocyanate/cuprous chloride (1:1 w/w).

-

Isolation: Filtration, solvent distillation, and reduced-pressure distillation.

Comparative Analysis of Silylation Methods

| Parameter | Standard Protocol | Large-Scale Method |

|---|---|---|

| Solvent | DCM/DMF | THF |

| Base | Imidazole/DMAP | Mg/NaSCN-CuCl |

| Temperature | RT | 50–75°C |

| Time | 6–12 hours | 4–7 hours |

| Yield | 80–88% | 70% |

| Purity | >95% | 98% |

| Scalability | Lab-scale | Industrial |

Critical Considerations

Stereochemical Integrity

The (R)-configuration must be preserved during silylation. Polar aprotic solvents (e.g., DMF) minimize racemization, whereas elevated temperatures (>75°C) risk epimerization.

Purification Challenges

Silica gel chromatography effectively removes unreacted TBSCl and imidazole byproducts. Alternatively, crystallization from hexane/ethyl acetate (4:1) affords pure product.

Catalyst Recycling

Post-reaction, the TBS group is cleavable using tetrabutylammonium fluoride (TBAF), enabling recovery of (R)-diphenylprolinol for reuse.

Emerging Methodologies

Recent advances include flow chemistry approaches, where continuous silylation in microreactors enhances reaction efficiency (yield: 92%, 2-hour residence time). Photocatalytic silylation using visible light and iridium catalysts is under investigation but remains experimental .

Chemical Reactions Analysis

Types of Reactions

®-Diphenylprolinol tert-butyldimethylsilyl ether undergoes various chemical reactions, including:

Oxidation: The TBDMS group is stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.

Reduction: The compound is generally stable under reducing conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.

Substitution: TBAF in tetrahydrofuran (THF) is commonly used for deprotection.

Major Products Formed

The major product formed from the deprotection of ®-Diphenylprolinol tert-butyldimethylsilyl ether is ®-Diphenylprolinol, along with tert-butyldimethylsilanol as a byproduct .

Scientific Research Applications

Applications in Asymmetric Synthesis

2.1 Catalytic Asymmetric Reactions

One of the primary applications of (R)-Diphenylprolinol tert-butyldimethylsilyl ether is in catalytic asymmetric reactions. It serves as an effective catalyst for the enantioselective synthesis of various compounds. For instance, it has been employed in the aminocatalytic reactions leading to the formation of chiral products with high enantioselectivity .

2.2 Chiral Resolution

The compound has also been used for the chiral resolution of lactols, where it forms stable hemiaminal ethers with lactols that differ significantly in energy, thus facilitating their separation . This property is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals.

Data Tables on Reaction Conditions and Yields

Case Studies

4.1 Case Study: Hemiacetal Formation

In a study focusing on the reactivity of this compound with various lactols, researchers found that the compound forms stable hemiacetal derivatives that can be selectively deprotected under mild conditions. This property was exploited to synthesize complex molecules with high stereochemical fidelity .

4.2 Case Study: Synthesis of Chiral Amines

Another significant application involved using this compound as a catalyst in the synthesis of chiral amines from prochiral substrates. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in asymmetric synthesis .

Mechanism of Action

The mechanism of action of ®-Diphenylprolinol tert-butyldimethylsilyl ether involves the formation of a stable silyl ether bond between the hydroxyl group of ®-Diphenylprolinol and the silicon atom of the TBDMS group. This bond is resistant to a wide range of chemical conditions, providing protection to the hydroxyl group during various synthetic transformations. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the protected hydroxyl group .

Comparison with Similar Compounds

Structural and Catalytic Properties

Key Findings

Steric Effects: The bulky TBS group in (R)-diphenylprolinol TBS ether provides superior stereochemical control, achieving >95% ee in chromane synthesis and Michael additions . However, its steric bulk can reduce reaction rates, leading to lower yields compared to smaller silyl groups like TES or TMS . Trimethylsilyl (TMS) derivatives exhibit faster reaction kinetics due to reduced steric hindrance but require additives like imidazole for optimal performance .

Electronic and Solubility Effects: The TBS group enhances solubility in nonpolar solvents (e.g., CH₂Cl₂, THF), enabling reactions in hydrophobic environments. In contrast, methyl ether derivatives lack this advantage and are less stable under acidic/basic conditions . Triethylsilyl (TES) ethers strike a balance between steric bulk and reactivity, achieving 88% yield and 91% ee in phosphine-Michael additions .

Practical Considerations: (R)-Diphenylprolinol TBS ether is commercially accessible but costly due to challenges in synthesizing diphenylprolinol precursors . Methyl ether derivatives, while highly enantioselective, are unsuitable for moisture-sensitive reactions due to the absence of a hydrolytically stable protecting group .

Research Highlights

Asymmetric Michael Additions

Functional Group Tolerance

- The TBS ether’s stability allows its use in aqueous brine conditions for nitroolefin additions, a feat unattainable with less stable silyl groups .

Biological Activity

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is an important compound in the field of organocatalysis and asymmetric synthesis. This compound, a derivative of proline, has garnered attention due to its unique structural features and biological activities. The tert-butyldimethylsilyl ether protects the hydroxyl group, enhancing the compound's stability and reactivity in various chemical reactions. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHN\O

- CAS Number : 1236033-34-3

- Molecular Weight : 303.45 g/mol

The structure of this compound includes a proline backbone with two phenyl groups and a tert-butyldimethylsilyl ether moiety, which contributes to its unique catalytic properties.

This compound acts primarily as an organocatalyst in various reactions. Its mechanism involves the formation of an enamine intermediate, which facilitates nucleophilic attacks on electrophiles. This mechanism is particularly effective in asymmetric reactions, where the chiral environment provided by the proline scaffold leads to high enantioselectivity.

Applications in Medicinal Chemistry

Case Studies

- Asymmetric Synthesis : A study demonstrated that this compound effectively catalyzed the enantioselective synthesis of chiral cyclopentadienes from α,β-enals with high yields and selectivity (up to 92% ee) .

- Enantioselective Reactions : In another study, it was shown that this compound facilitated the formation of enantiomerically enriched products through its ability to stabilize transition states during catalysis .

- Antimicrobial Potential : Although direct evidence for the antimicrobial activity of this specific compound is sparse, related studies highlight that proline-based compounds can exhibit significant antibacterial and antifungal properties .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other proline derivatives:

| Compound | Catalytic Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| (R)-Diphenylprolinol TBS Ether | High | Limited | Potential |

| (S)-Diphenylprolinol | Moderate | Moderate | Potential |

| Proline Derivatives | Variable | Significant | Documented |

Q & A

Q. What are the optimized synthetic routes for preparing (R)-diphenylprolinol tert-butyldimethylsilyl ether, and how do reaction conditions influence yield and purity?

The synthesis involves silylation of (R)-diphenylprolinol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or pyridine) in aprotic solvents like dichloromethane or acetonitrile. Key steps include:

- Reaction setup : Use anhydrous conditions under nitrogen to prevent hydrolysis of the silyl chloride .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the product. Yields typically range from 70–85% depending on scale and solvent choice .

- Scale-up challenges : Industrial methods employ continuous flow reactors to maintain consistency, but lab-scale syntheses require careful control of stoichiometry (1.1–1.2 equivalents of TBSCl) to avoid byproducts .

Q. Why is the tert-butyldimethylsilyl (TBS) group preferred over other silyl protecting groups in organocatalysis?

The TBS group offers a balance of stability and ease of removal:

- Stability : Resists hydrolysis under mildly acidic/basic conditions (pH 4–12) and tolerates common reagents like Grignard or organozinc species .

- Selective deprotection : Removable using fluoride sources (e.g., TBAF) without affecting other functional groups .

- Steric effects : Less bulky than tert-butyldiphenylsilyl (TBDPS) ethers, enabling better accessibility in catalytic cycles .

Q. How do researchers characterize the stereochemical purity of (R)-diphenylprolinol TBS ether?

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents to confirm enantiomeric excess (typically >99% for well-optimized syntheses) .

- NMR analysis : Distinct proton signals for the TBS group (δ 0.0–0.2 ppm for Si(CH₃)₂) and pyrrolidine backbone (δ 1.2–2.8 ppm) validate structure .

- HRMS : Molecular ion peaks at m/z 367.60 ([M+H]⁺) confirm molecular formula (C₂₃H₃₃NOSi) .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of (R)-diphenylprolinol TBS ether in asymmetric catalysis?

The catalyst operates via enamine or iminium ion activation :

- Iminium mode : Electrophilic activation of α,β-unsaturated aldehydes, enabling asymmetric Diels-Alder or Michael additions. The TBS group stabilizes the transition state through steric shielding of the Re face .

- Enamine mode : Nucleophilic activation of aldehydes for α-functionalization. The bulky diphenyl groups and TBS ether enforce a rigid chair-like transition state, achieving >90% ee in aldol reactions .

Q. How can catalyst recyclability be improved for industrial applications?

- Immobilization strategies : Supporting the catalyst on polystyrene (PS) or silica matrices prevents deactivation via silyl ether hydrolysis. For example, PS-supported derivatives (e.g., 23f ) retain >95% activity after 5 cycles in α-amination reactions .

- Continuous flow systems : Enhanced mass transfer and reduced catalyst leaching improve turnover numbers (TONs) by 3–5× compared to batch reactors .

Q. How do researchers resolve contradictions in reaction outcomes (e.g., variable enantioselectivity) when using this catalyst?

- Nonlinear effect studies : Testing enantiopure vs. racemic catalysts reveals whether aggregation or off-cycle intermediates reduce selectivity. For example, nonlinear correlations in [10+2] cycloadditions suggest competing pathways .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethereal solvents (e.g., THF) enhance stereocontrol .

- Additive optimization : Brønsted acids (e.g., acetic acid) or water (1–5 mol%) can stabilize key transition states .

Q. What are the challenges in scaling up enantioselective reactions catalyzed by this compound?

- Moisture sensitivity : Hydrolysis of the TBS group during workup requires strict anhydrous conditions. Alternatives like triisopropylsilyl (TIPS) ethers are more stable but harder to remove .

- Byproduct formation : Residual bases (e.g., imidazole) can deactivate the catalyst. Quenching with dilute HCl before extraction mitigates this .

- Cost efficiency : Large-scale use of chiral catalysts demands high TONs. Immobilized systems reduce costs by 40–60% compared to homogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.